1-(3-nitrobenzyl)-6-oxo-N-(p-tolyl)-1,6-dihydropyridine-3-carboxamide
CAS No.: 899970-43-5
Cat. No.: VC6578315
Molecular Formula: C20H17N3O4
Molecular Weight: 363.373
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899970-43-5 |
|---|---|
| Molecular Formula | C20H17N3O4 |
| Molecular Weight | 363.373 |
| IUPAC Name | N-(4-methylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide |
| Standard InChI | InChI=1S/C20H17N3O4/c1-14-5-8-17(9-6-14)21-20(25)16-7-10-19(24)22(13-16)12-15-3-2-4-18(11-15)23(26)27/h2-11,13H,12H2,1H3,(H,21,25) |
| Standard InChI Key | IHZFJUOCUJHOGM-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)[N+](=O)[O-] |
Introduction
Structural Overview
The compound 1-(3-nitrobenzyl)-6-oxo-N-(p-tolyl)-1,6-dihydropyridine-3-carboxamide can be broken down into the following structural components:
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Dihydropyridine Core: A six-membered heterocyclic ring containing one nitrogen atom and a keto group at position 6.
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3-Carboxamide Substituent: A carboxamide group (-CONH-) attached at position 3 of the dihydropyridine ring.
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Nitrobenzyl Substituent: A benzyl group substituted with a nitro group (-NO₂) at the meta position.
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p-Tolyl Group: A phenyl group substituted with a methyl group (-CH₃) at the para position.
This combination of functional groups contributes to its chemical reactivity and potential bioactivity.
Synthesis
The synthesis of compounds like this typically involves multi-step organic reactions. While specific details for this exact compound are unavailable in the provided results, similar dihydropyridine derivatives are often synthesized using the following general methods:
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Hantzsch Reaction:
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The Hantzsch synthesis is a common method for preparing dihydropyridines. It involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine.
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For this compound, starting materials might include:
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3-nitrobenzaldehyde (to introduce the nitrobenzyl group),
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An appropriate β-ketoester,
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p-Toluidine (to introduce the p-tolyl amide group).
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Functionalization:
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Post-synthesis modifications may include nitration or other reactions to introduce specific functional groups such as the nitro group on the benzyl ring.
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Potential Applications
Compounds with similar structures have been studied for various applications:
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Medicinal Chemistry:
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Dihydropyridines are well-known as calcium channel blockers and are used in treating cardiovascular diseases such as hypertension.
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The inclusion of nitro and amide groups may enhance interactions with biological targets, suggesting potential anti-inflammatory or antimicrobial activity.
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Molecular Docking Studies:
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Nitrobenzyl derivatives are often evaluated for their ability to bind enzymes or receptors using computational methods like molecular docking.
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These studies help predict the compound's bioactivity and guide further optimization.
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Material Science:
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Aromatic compounds with electron-withdrawing groups (e.g., nitro) can also be explored for applications in organic electronics or as intermediates in dye synthesis.
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Analytical Characterization
To confirm the structure and purity of such compounds, several analytical techniques are typically employed:
| Technique | Purpose |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Identifies chemical shifts corresponding to protons and carbons in different environments. |
| Mass Spectrometry (MS) | Determines molecular weight and fragmentation pattern. |
| Infrared Spectroscopy (IR) | Detects functional groups like C=O, NO₂, and NH through characteristic absorption bands. |
| X-Ray Crystallography | Provides detailed information on molecular geometry and crystal packing if crystalline forms exist. |
Research Findings
While specific biological data for this exact compound are unavailable in the provided results, structurally related compounds have shown promising results:
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Anti-inflammatory Activity:
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Nitrobenzyl derivatives have been reported to inhibit enzymes like lipoxygenases involved in inflammatory pathways.
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Antimicrobial Potential:
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Amide-containing heterocycles often exhibit antibacterial and antifungal properties due to their ability to disrupt microbial cell walls or proteins.
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Drug Development:
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The combination of hydrophobic aromatic groups and polar functional groups suggests good membrane permeability, making it a candidate for drug development.
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